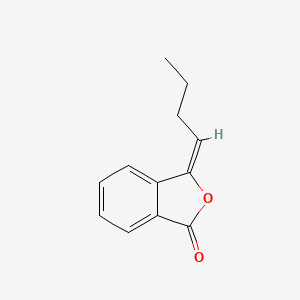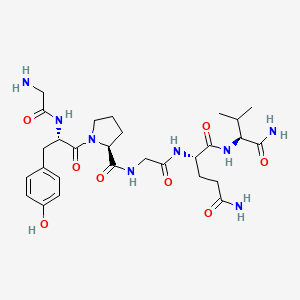![molecular formula C19H20F3N5S B10783206 3-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B10783206.png)
3-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UP-5222-04: ist ein zentral wirkendes nicht-narkotisches Analgetikum. Es wurde auf sein Potenzial untersucht, Schmerzlinderung ohne die mit narkotischen Analgetika verbundenen Suchtmerkmale zu bieten . Diese Verbindung hat aufgrund ihres einzigartigen Wirkmechanismus und ihrer potenziellen therapeutischen Anwendungen Interesse in den Bereichen Medizin und Pharmakologie geweckt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von UP-5222-04 umfasst mehrere Schritte, die typischerweise mit der Herstellung eines Schlüsselintermediats durch eine Reihe von organischen Reaktionen beginnen. Der genaue Syntheseweg kann variieren, beinhaltet aber häufig Schritte wie Nitrierung, Reduktion und Cyclisierung. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um Ausbeute und Reinheit zu optimieren.
Industrielle Produktionsmethoden: In industrieller Umgebung wird die Produktion von UP-5222-04 unter Verwendung von Batch- oder kontinuierlichen Verfahren hochskaliert. Diese Methoden gewährleisten eine gleichbleibende Qualität und Effizienz. Zu den wichtigsten Überlegungen gehören die Verfügbarkeit von Rohstoffen, die Wirtschaftlichkeit und die Umweltbelastung. Fortschrittliche Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden zur Reinigung und Qualitätskontrolle eingesetzt.
Chemische Reaktionsanalyse
Reaktionstypen: UP-5222-04 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen am Molekül verändern, was möglicherweise seine pharmakologischen Eigenschaften verändert.
Reduktion: Reduktionsreaktionen können verwendet werden, um Nitrogruppen in Amine umzuwandeln, die wichtige Zwischenprodukte bei der Synthese von UP-5222-04 sind.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Modifikation von UP-5222-04 üblich, um seine Wirksamkeit zu verbessern oder Nebenwirkungen zu reduzieren.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: Wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.
Lösungsmittel: Häufige Lösungsmittel sind Ethanol, Methanol und Dichlormethan.
Katalysatoren: Palladium auf Kohlenstoff (Pd/C) wird häufig bei Hydrierungsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion typischerweise Amine erzeugt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of UP-5222-04 involves multiple steps, typically starting with the preparation of a key intermediate through a series of organic reactions. The exact synthetic route can vary, but it often includes steps such as nitration, reduction, and cyclization. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of UP-5222-04 is scaled up using batch or continuous flow processes. These methods ensure consistent quality and efficiency. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions: UP-5222-04 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to convert nitro groups to amines, which are crucial intermediates in the synthesis of UP-5222-04.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the modification of UP-5222-04 to enhance its efficacy or reduce side effects.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Palladium on carbon (Pd/C) is frequently used in hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
Chemie: UP-5222-04 wird als Modellverbindung in der organischen Syntheseforschung verwendet. Seine komplexe Struktur und Reaktivität machen es zu einem exzellenten Kandidaten für die Untersuchung von Reaktionsmechanismen und die Entwicklung neuer Synthesemethoden.
Biologie: In der biologischen Forschung wird UP-5222-04 auf seine Auswirkungen auf zelluläre Prozesse untersucht. Studien konzentrieren sich auf seine Interaktion mit zellulären Rezeptoren und sein Potenzial, Schmerzwege zu modulieren.
Medizin: Die Hauptanwendung von UP-5222-04 in der Medizin ist als Analgetikum. Die Forschung läuft, um seine Wirksamkeit und Sicherheit bei der Behandlung verschiedener Arten von Schmerzen zu bestimmen, einschließlich chronischer und neuropathischer Schmerzen.
Industrie: In der pharmazeutischen Industrie wird UP-5222-04 als Leitverbindung für die Entwicklung neuer Schmerzmittel untersucht. Seine nicht-narkotische Natur macht es zu einem vielversprechenden Kandidaten für die Reduzierung des Suchtpotenzials im Zusammenhang mit der Schmerzbehandlung.
Wirkmechanismus
UP-5222-04 entfaltet seine analgetische Wirkung durch Interaktion mit spezifischen molekularen Zielstrukturen im zentralen Nervensystem. Es bindet an Rezeptoren, die an der Schmerzempfindung beteiligt sind, wie den μ-Opioid-Rezeptor, jedoch ohne die Suchtmerkmale traditioneller Opioide. Diese Interaktion moduliert die Freisetzung von Neurotransmittern und reduziert so das Schmerzempfinden. Die genauen Pfade und molekularen Zielstrukturen sind noch Gegenstand der Forschung, aber vorläufige Studien deuten auf einen einzigartigen Mechanismus hin, der es von anderen Analgetika unterscheidet .
Wirkmechanismus
UP-5222-04 exerts its analgesic effects by interacting with specific molecular targets in the central nervous system. It binds to receptors that are involved in pain perception, such as the mu-opioid receptor, but without the addictive properties of traditional opioids. This interaction modulates the release of neurotransmitters, reducing the sensation of pain. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest a unique mechanism that differentiates it from other analgesics .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Tramadol: Ein weiteres zentral wirkendes Analgetikum, jedoch mit einem höheren Suchtpotenzial.
Paracetamol: Ein weit verbreitetes Analgetikum mit einem anderen Wirkmechanismus, das hauptsächlich peripher wirkt.
Ibuprofen: Ein nichtsteroidales Antirheumatikum (NSAR), das auch Schmerzlinderung bietet, aber durch Hemmung von Cyclooxygenase-Enzymen.
Einzigartigkeit von UP-5222-04: UP-5222-04 zeichnet sich durch seine nicht-narkotische Natur und seinen zentralen Wirkmechanismus aus. Im Gegensatz zu Tramadol hat es ein geringeres Suchtpotenzial. Im Vergleich zu Paracetamol und Ibuprofen bietet UP-5222-04 Schmerzlinderung über einen anderen Weg und bietet so möglicherweise eine Alternative für Patienten, die nicht gut auf traditionelle Analgetika ansprechen.
Wenn Sie spezielle Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht zu fragen!
Eigenschaften
Molekularformel |
C19H20F3N5S |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C19H20F3N5S/c20-19(21,22)15-4-3-5-16(14-15)26-10-8-25(9-11-26)12-13-28-18-24-23-17-6-1-2-7-27(17)18/h1-7,14H,8-13H2 |
InChI-Schlüssel |
BPYSDNGSPDXKCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCSC2=NN=C3N2C=CC=C3)C4=CC=CC(=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-hydroxy-5-oxido-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783132.png)



![[(3R)-1-[2-[1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinylmethanonemethanesulfonate](/img/structure/B10783163.png)


![sodium;(3S,7R,7aR)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B10783178.png)
![2,2-Dimethylpropanoyloxymethyl 7-[[2-[2-(2-azanylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyimino-ethanoyl]amino]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783182.png)

![(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine](/img/structure/B10783194.png)
![(7aS)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B10783198.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B10783217.png)
